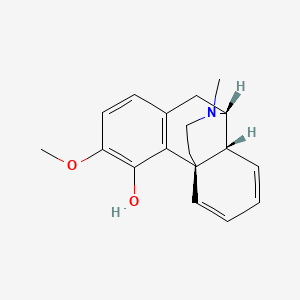
5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a synthetic compound derived from the morphinan class of alkaloids. This compound is structurally related to thebaine, an opium alkaloid, and has been studied for its potential analgesic properties. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the Diels-Alder reaction of thebaine with various dienophiles . The reaction conditions often require specific temperatures and solvents to achieve the desired product. For example, the reaction may be carried out in an inert atmosphere using solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds in the structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various morphinan derivatives.
Biology: Studied for its interaction with opioid receptors and potential analgesic effects.
Medicine: Investigated for its potential use in pain management and as an analgesic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating pain signals and producing analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is unique due to its specific structural modifications, which enhance its binding affinity to opioid receptors and its potential analgesic properties. Unlike other morphinan derivatives, this compound has been specifically designed to optimize its pharmacological effects.
Properties
CAS No. |
845-72-7 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11,13-pentaen-3-ol |
InChI |
InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-8,13-14,20H,9-11H2,1-2H3/t13-,14+,18+/m0/s1 |
InChI Key |
OUBYDCHQEFHDQQ-PMUMKWKESA-N |
Isomeric SMILES |
CN1CC[C@]23C=CC=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC23C=CC=CC2C1CC4=C3C(=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



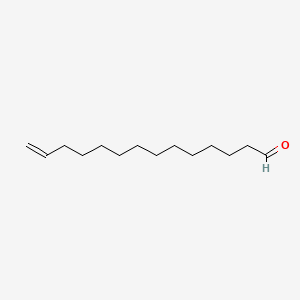
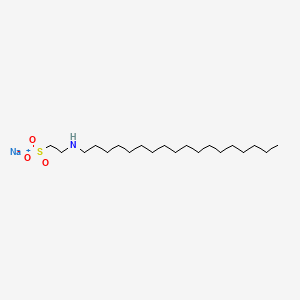
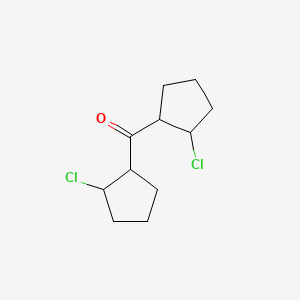
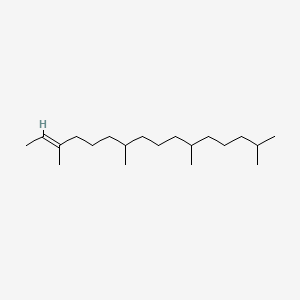
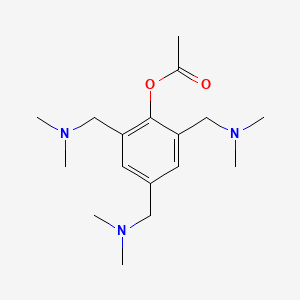

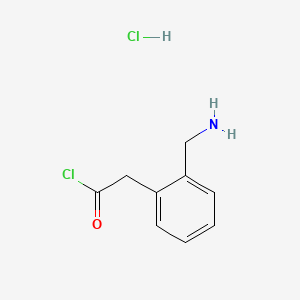

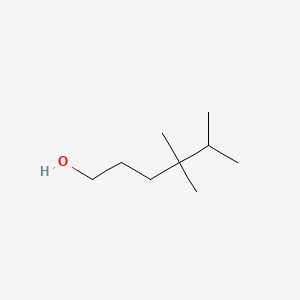


![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

